methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate
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Overview
Description
Methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as chlorophenyl, fluorophenyl, sulfanyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Sulfanyl Group Addition: The sulfanyl group can be added through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 3-(3,4-dichlorophenyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate
- **Methyl 3-(4-fluorophenyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl group, makes methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate unique
Properties
Molecular Formula |
C22H17Cl2FO5S |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)-3-[6-[(4-fluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate |
InChI |
InChI=1S/C22H17Cl2FO5S/c1-29-20(27)10-16(12-2-7-17(23)18(24)8-12)22-21(28)19(26)9-14(30-22)11-31-15-5-3-13(25)4-6-15/h2-9,16,28H,10-11H2,1H3 |
InChI Key |
HKXAAEOGCJCZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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